molecular formula C14H21NO B3058132 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol CAS No. 88014-17-9

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol

Cat. No. B3058132
CAS RN: 88014-17-9
M. Wt: 219.32 g/mol
InChI Key: AAMNAAIFTHXFKV-UHFFFAOYSA-N
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Description

The “3,4-Dihydroisoquinolin-2(1H)-yl” group is found in various compounds . For example, the compound “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile” was synthesized by a modified Strecker reaction . Another example is a compound patented for its potential use in treating cognitive impairment associated with Parkinson’s disease or schizophrenia .


Synthesis Analysis

The synthesis of “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile” involved a modified Strecker reaction . This reaction is one of the most direct and viable methods for the synthesis of α-amino acids via in situ or preformed α-amino nitriles formation .


Molecular Structure Analysis

The structure of “2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile” is dominated by zig-zag ribbons connected by C–H⋯N and C–H⋯π interactions .

Scientific Research Applications

  • Chemical Synthesis and Molecular Structures :

    • A study by Insuasty et al. (2012) focused on the synthesis of quinolinone derivatives, highlighting the significance of hydrogen bonding in forming complex structures. Such studies are crucial in understanding and manipulating chemical reactions for creating novel compounds.
    • Abdelmohsen & El-Ossaily (2015) described a green method for synthesizing hydroxyquinoline derivatives, demonstrating the evolving approaches towards more environmentally friendly chemical synthesis.
  • Pharmacological Applications :

    • Research by Medina et al. (2009) explored the synthesis of compounds for binding affinity at serotonin receptors, indicating the potential therapeutic applications in neurology and psychiatry.
    • Wang et al. (2020) synthesized 3,4-dihydroquinolin-2(1H)-one derivatives, examining their anticonvulsant activity and GABAA receptor binding. This suggests their potential use in treating convulsive disorders.
  • Material Science and Corrosion Inhibition :

    • Faydy et al. (2020) investigated new hydroxyquinoline derivatives as corrosion inhibitors, demonstrating the application of such compounds in protecting materials against corrosive environments.
  • Cancer Research :

    • The study by Solomon & Lee (2009) discussed the potential of chloroquine and its analogs in cancer therapy, indicating the relevance of similar compounds in enhancing the efficacy of cancer treatments.
  • Electrochemical Studies :

    • In a study by Murray et al. (1990), the electrostatic surface potential of microemulsion droplets was investigated using a hydroxyquinoline probe, highlighting the use of these compounds in advanced electrochemical analyses.

Future Directions

The “3,4-Dihydroisoquinolin-2(1H)-yl” compounds show promise in the treatment of cognitive impairment associated with Parkinson’s disease or schizophrenia . They could potentially be used in treating symptoms of Alzheimer’s disease such as cognitive impairment .

properties

IUPAC Name

5-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c16-11-5-1-4-9-15-10-8-13-6-2-3-7-14(13)12-15/h2-3,6-7,16H,1,4-5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMNAAIFTHXFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10518186
Record name 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol

CAS RN

88014-17-9
Record name 5-(3,4-Dihydroisoquinolin-2(1H)-yl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10518186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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